![molecular formula C10H11ClN4O3 B1333695 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 257932-06-2](/img/structure/B1333695.png)
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 257932-06-2 . Its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine . The molecular weight of this compound is 270.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.68 . It should be stored at a temperature between 28 C .Scientific Research Applications
Antimicrobial Agent Development
This compound has potential applications in the development of new antimicrobial agents. The structural analogs of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species . The nitro group and the benzoxadiazole moiety could be crucial for the antimicrobial activity, providing a platform for designing novel drugs to combat resistant strains of microbes.
Anticancer Research
The benzoxadiazole derivatives, including compounds similar to 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine, have been evaluated for their anticancer properties. They have shown activity against human breast adenocarcinoma cancer cell lines, suggesting a potential role in cancer treatment research .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. Derivatives of this compound have been used in molecular docking to study the binding mode of active compounds with receptors, which is a critical step in rational drug design .
Proteomics Research
This compound is available for proteomics research, where it can be used to study protein expression, modification, and function. Its unique structure may allow it to interact with various proteins, thereby aiding in the identification of new therapeutic targets .
Fluorescence Assay Development
Compounds with similar structures are used in fluorescence assays to label free sulfhydryls and N-terminals within proteins. This suggests that 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine could be used to develop new fluorescence-based assays for biological research .
Enzyme Inhibition Studies
The compound’s analogs have been used as enzyme inhibitors, which indicates that it could serve as a starting point for the synthesis of inhibitors targeting specific enzymes involved in disease processes .
Safety and Hazards
properties
IUPAC Name |
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXZTIXFMCJHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370905 |
Source
|
Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
CAS RN |
257932-06-2 |
Source
|
Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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